4-((4-Ethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Ethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis might be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-Ethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
CAS No. |
679424-71-6 |
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Molecular Formula |
C17H15FN4OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4OS/c1-2-23-13-9-7-12(8-10-13)11-19-22-16(20-21-17(22)24)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
RBHPOONBOCCJIL-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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